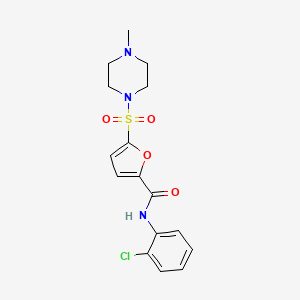
N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H18ClN3O4S and its molecular weight is 383.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PET Imaging of Microglia
"N-(2-chlorophenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide" related compounds have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). These compounds, such as [11C]CPPC, allow noninvasive imaging of reactive and disease-associated microglia, offering insights into neuroinflammation's role in neuropsychiatric disorders. This approach aids in understanding the microglial contribution to diseases like Alzheimer’s and Parkinson’s, providing a valuable tool in developing therapeutics for neuroinflammation and monitoring immunotherapy's neuroinflammatory effects (Horti et al., 2019).
Antimicrobial and Antiviral Activities
Compounds with the "this compound" structure have been explored for their antimicrobial and antiviral activities. For instance, thiophenes synthesized using the Gewald reaction displayed significant antimicrobial activity, indicating their potential as templates for developing new antimicrobial agents. These compounds, characterized by their furan and thiophene moieties, have shown promising results against various microbial strains, highlighting their significance in addressing antibiotic resistance challenges (Arora et al., 2013).
Synthesis and Characterization of New Compounds
Research has focused on synthesizing and characterizing new compounds with the "this compound" framework for various applications. These efforts include developing new carboxamides and sulfonamides with potential therapeutic applications, such as treating neuroinflammation and cancer. The detailed synthesis processes, structural analysis, and potential applications of these compounds are essential for advancing pharmaceutical and medicinal chemistry (Ignatovich et al., 2019).
Application in Bio-imaging
A phenoxazine-based fluorescent chemosensor incorporating a similar structural motif was developed for dual channel detection of Cd2+ and CN− ions. This chemosensor's application extends to bio-imaging in live cells and zebrafish, demonstrating its utility in environmental monitoring and biological studies. The development of such chemosensors provides tools for detecting harmful substances in biological systems, contributing to environmental safety and public health (Ravichandiran et al., 2020).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-5-(4-methylpiperazin-1-yl)sulfonylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-19-8-10-20(11-9-19)25(22,23)15-7-6-14(24-15)16(21)18-13-5-3-2-4-12(13)17/h2-7H,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJOINQSELUHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/no-structure.png)
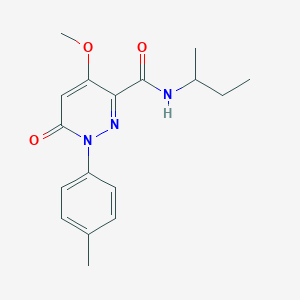
![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507328.png)

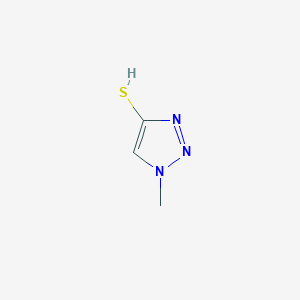
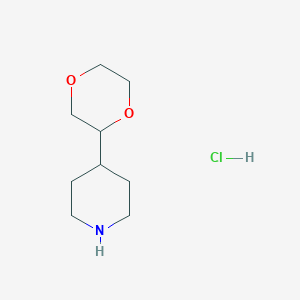

![6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2507337.png)
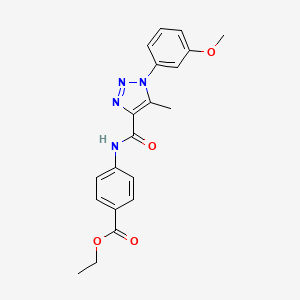
![2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2507340.png)
![4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine](/img/structure/B2507343.png)


![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2507348.png)
